molecular formula C7H12O3 B1453598 2-(1-Hydroxycyclobutyl)propanoic acid CAS No. 1248668-73-6

2-(1-Hydroxycyclobutyl)propanoic acid

Cat. No.: B1453598
CAS No.: 1248668-73-6
M. Wt: 144.17 g/mol
InChI Key: LADZBZXIORDCEZ-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclobutyl)propanoic acid is a chemical compound with the CAS Number: 1248668-73-6 . It has a molecular weight of 144.17 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4°C and has a physical form of oil .


Synthesis Analysis

The synthesis of similar compounds like esters can be accomplished in several ways. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O3/c1-5(6(8)9)7(10)3-2-4-7/h5,10H,2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.17 . It is stored at a temperature of 4°C . The physical form of this compound is oil .

Scientific Research Applications

Solubility and Phase Behavior Studies

Solubility and phase behavior studies of related compounds provide foundational knowledge for the application of 2-(1-Hydroxycyclobutyl)propanoic acid in various fields. For instance, the solubility of 2-hydroxybenzoic acid in different solvents and its phase behavior in the gas-anti-solvent process have been thoroughly investigated, offering insights into the solubility characteristics and phase transitions that may be relevant for this compound under similar conditions (Fakhree et al., 2012) (Shariati & Peters, 2002).

Synthesis and Applications in Imaging

An improved synthesis of the precursor of anti-[18F]FACBC, a non-natural amino acid used for tumor imaging in positron emission tomography, has been developed. This improved synthesis demonstrates high stereoselectivity and suitability for large-scale preparations, indicating potential pathways for synthesizing related compounds like this compound for imaging applications (McConathy et al., 2003).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds with potential antibacterial activities from related carboxylic acids provides a template for the development of bioactive derivatives of this compound. This research highlights the utility of carboxylic acids as key starting materials for preparing a range of heterocyclic compounds, potentially extending to the synthesis of derivatives from this compound with industrial and pharmacological applications (El-Hashash et al., 2015).

Industrial Applications

The reaction of related hydroxy fatty acid-derived compounds with nitrogen nucleophiles leads to the synthesis of nonionic compounds that function as antibacterial and surface active agents. These findings suggest the potential of this compound derivatives in the manufacturing of drugs, cosmetics, pesticides, or as antibacterial and antifungal products, highlighting its versatility in industrial applications (Eissa & El-Sayed, 2006).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion and serious eye damage . The hazard statements associated with it are H315, H318, and H335, which indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(1-hydroxycyclobutyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(6(8)9)7(10)3-2-4-7/h5,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADZBZXIORDCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248668-73-6
Record name 2-(1-hydroxycyclobutyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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